Lithium, benzo[b]thien-2-yl-
Description
General Significance of Organolithium Reagents in Modern Organic Synthesis
Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium (C-Li) bond. acs.org Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, conferring a high degree of ionic character. acs.org This polarization makes the carbon atom strongly nucleophilic and basic, rendering organolithium reagents as powerful tools in modern organic synthesis. acs.orgrsc.org They are widely utilized for creating new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. researchgate.net
Their high reactivity makes them indispensable for reactions such as nucleophilic additions to carbonyl compounds and for deprotonation of weakly acidic C-H bonds. acs.orglookchem.com In the laboratory, many organolithium reagents are commercially available, though they are often highly reactive and may be pyrophoric. acs.org Their utility extends to industrial applications, where they serve as initiators for anionic polymerization in the production of elastomers. acs.org Compared to other organometallic reagents like Grignard reagents, organolithiums are generally more reactive. researchgate.net The reactivity can be modulated by factors such as the solvent, the organic group attached to lithium, and the presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net
Overview of Benzo[b]thiophene as a Heterocyclic Scaffold
Benzo[b]thiophene, also known as thianaphthene, is a sulfur-containing heterocyclic compound consisting of a thiophene (B33073) ring fused to a benzene (B151609) ring. This scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activity. mdpi.comrsc.org Consequently, benzo[b]thiophene and its derivatives are considered privileged structures in medicinal chemistry and drug discovery. rsc.orgrsc.org
The benzo[b]thiophene core exhibits a wide array of pharmacological properties, with derivatives showing potential as anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant agents. rsc.orgrsc.org The versatility of this scaffold allows for extensive chemical modification at various positions, particularly at the C2 and C3 positions of the thiophene ring, enabling the synthesis of diverse libraries of compounds for biological screening. rsc.orgresearchgate.net The incorporation of the benzo[b]thiophene moiety into larger molecules has led to the development of several clinically used drugs. rsc.orgrsc.org
Academic Context and Research Importance of Benzo[b]thien-2-yllithium
Benzo[b]thien-2-yllithium is a key intermediate in the functionalization of the benzo[b]thiophene scaffold at the 2-position. Its importance in research stems from its role as a potent nucleophile, allowing for the introduction of a wide variety of substituents onto the heterocyclic core. The generation of benzo[b]thien-2-yllithium is typically achieved through the deprotonation of benzo[b]thiophene at the C2 position using a strong base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi). mdpi.com This lithiation occurs preferentially at the 2-position due to the acidity of the proton at this site, which is stabilized by the adjacent sulfur atom.
Once formed in situ, benzo[b]thien-2-yllithium readily reacts with a range of electrophiles. This reactivity is central to the synthesis of numerous 2-substituted benzo[b]thiophene derivatives. For example, its reaction with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. lookchem.com The versatility of this reagent is a cornerstone of synthetic strategies aimed at producing complex molecules for materials science and medicinal chemistry, including the synthesis of potential drug candidates. semanticscholar.orgnih.govnih.govnih.gov
Interactive Table 1: Selected Reactions of Benzo[b]thien-2-yllithium with Electrophiles
| Electrophile | Reagent/Conditions | Product | Application/Reference |
| 1-Methyl-3-piperidone | Diethyl ether, 0°C to rt | 1-Methyl-3-(benzo[b]thien-2-yl)-3-piperidinol | Synthesis of piperidinol derivatives. |
| Aldehyde-SAMP-hydrazones | Not specified | α-(1,1-Dioxo-2,3-dihydro-1H-1λ6-benzo[b]thiophen-2-yl)-substituted amines | Asymmetric synthesis of β-aminosulfones. lookchem.com |
| Cyclohexanone derivatives | Diethyl ether, -78°C to 0°C | 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues | Synthesis of inhibitors of trypanothione (B104310) reductase. researchgate.netsemanticscholar.orgnih.gov |
| Tributyltin chloride | THF, -78°C to rt | Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | Intermediate for organic semiconductors. mdpi.com |
Scope and Theoretical Framework of Research on the Chemical Compound
Research on benzo[b]thien-2-yllithium primarily focuses on its synthetic applications and the development of new methodologies for the creation of functionalized benzo[b]thiophenes. The scope of this research is broad, encompassing the synthesis of molecules for pharmaceuticals, agrochemicals, and organic electronic materials. mdpi.comnih.govresearchgate.net
The theoretical framework for understanding the reactivity and stability of benzo[b]thien-2-yllithium and related organolithium compounds often involves computational chemistry, particularly Density Functional Theory (DFT) calculations. acs.orgrsc.orgrsc.orguniba.it These theoretical studies provide insights into the electronic structure, the nature of the C-Li bond, and the reaction mechanisms. For instance, DFT calculations can rationalize the regioselectivity of lithiation, predict the stability of intermediates, and model the transition states of subsequent reactions with electrophiles. researchgate.netuniba.it
While specific DFT studies solely on benzo[b]thien-2-yllithium are not extensively reported in isolation, the principles are well-established from studies on other lithiated heterocycles. acs.orgrsc.orguniba.it These computational models help in understanding aggregation states, the influence of solvents and additives like TMEDA, and the energetics of reaction pathways. acs.orguniba.it Furthermore, computational methods like molecular docking are employed to study the interaction of the final synthesized benzo[b]thiophene derivatives with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.gov
Interactive Table 2: Computed Properties of Selected Benzo[b]thiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-Benzo[b]thiophen-2-yl-ethanol | C₁₀H₁₀OS | 178.25 | 2.5 |
| 2-(Benzo[b]thien-2-oyl)benzo[b]thiophene | C₁₇H₁₀OS₂ | 294.4 | 6.0 |
| Benzo[b]thiophene-2-carbaldehyde | C₉H₆OS | 162.21 | 2.3 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50779-55-0 |
|---|---|
Molecular Formula |
C8H5LiS |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
lithium;2H-1-benzothiophen-2-ide |
InChI |
InChI=1S/C8H5S.Li/c1-2-4-8-7(3-1)5-6-9-8;/h1-5H;/q-1;+1 |
InChI Key |
NXZJSIVWHUYAKG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=[C-]S2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Thien 2 Yllithium and Its Precursors
Direct Lithiation of Benzo[b]thiophene and Substituted Analogues
Direct deprotonation of the benzo[b]thiophene ring system is a common and efficient method for generating the 2-lithio species. This approach relies on the inherent acidity of the C-2 proton, which is preferentially abstracted by strong organolithium bases.
Regioselective Deprotonation Strategies
The lithiation of unsubstituted benzo[b]thiophene consistently occurs at the 2-position due to the higher acidity of this proton compared to other positions on the heterocyclic ring. umich.eduthieme-connect.de This inherent regioselectivity provides a straightforward route to 2-substituted benzo[b]thiophenes. For instance, direct lithiation of benzo[b]thiophene with n-butyllithium (n-BuLi) followed by quenching with an electrophile like dimethylformamide (DMF) yields benzo[b]thiophene-2-carbaldehyde in high yield. umich.edu
However, the presence of substituents on the benzo[b]thiophene ring can influence the site of lithiation. In some cases, protecting groups are necessary to prevent undesired side reactions or to direct the lithiation to a different position. For example, 2-trimethylsilyl protection can be employed to prevent anion migration to the 2-position when generating other lithiated species. researchgate.net This strategy enables direct C-7 metalation of benzo[b]thiophene after protection of the C-2 position with a triisopropylsilyl group. researchgate.net
Influence of Alkyllithium Bases and Cosolvents on Lithiation Efficiency
The choice of the alkyllithium base and the presence of cosolvents play a crucial role in the efficiency and success of the lithiation reaction. Common bases used for this purpose include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). baranlab.org The reactivity of these bases increases in the order n-BuLi < sec-BuLi < t-BuLi.
The addition of a chelating agent, such as tetramethylethylenediamine (TMEDA), is often employed to enhance the basicity of the alkyllithium reagent and to break up the organolithium aggregates, leading to faster and more efficient deprotonation. baranlab.org For example, the reaction of methylthiobenzene with an excess of BuLi and TMEDA leads to double lithiation at the ortho position and on the thiomethyl group, which upon reaction with DMF, yields benzo[b]thiophene-2-carbaldehyde. mdpi.com The solvent also plays a critical role, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being the most common choices for these reactions. baranlab.org
Directed ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) on the benzene (B151609) ring to guide the lithiation to the adjacent ortho position. This approach allows for the regioselective synthesis of functionalized benzo[b]thiophenes that might be difficult to access through other methods.
Several DMGs, such as amides and carbamates, have been effectively used in the synthesis of benzo[b]thiophene derivatives. researchgate.netumich.edu For instance, N,N-diethylbenzamides can be used as starting materials where a methylsulfanyl group is introduced ortho to the amide via directed metalation, which then undergoes cyclization to form the benzo[b]thiophene ring. umich.edu Similarly, N,N-diethyl O-3-halophenylcarbamates can be used to synthesize 3-halo-7-oxygen-functionalized benzo[b]thiophenes through an ortho-lithiation reaction followed by electrophilic cyclization. researchgate.net
Halogen-Lithium Exchange Reactions
An alternative and widely used method for the preparation of benzo[b]thien-2-yllithium is the halogen-lithium exchange reaction. This method involves the treatment of a 2-halobenzo[b]thiophene with an organolithium reagent, typically at low temperatures.
Synthesis from 2-Halobenzo[b]thiophenes
The synthesis of benzo[b]thien-2-yllithium from 2-halobenzo[b]thiophenes is a reliable and efficient process. The most common precursors are 2-bromobenzo[b]thiophene (B1329661) and 2-iodobenzo[b]thiophene, as the carbon-halogen bond is readily cleaved by organolithium reagents. The exchange reaction is typically very fast, even at low temperatures like -78 °C, to prevent side reactions. harvard.edu
For example, the reaction of 3-bromobenzo[b]thiophene with n-butyllithium at -70 °C results in the formation of 3-benzo[b]thienyl-lithium, demonstrating the feasibility of this exchange at different positions. researchgate.net However, in the case of 5-bromobenzo[b]thiophene, lithiation at the 2-position can compete with the halogen-lithium exchange. thieme-connect.de
Optimization of Exchange Conditions
The optimization of the halogen-lithium exchange conditions is crucial for achieving high yields and preventing the formation of byproducts. Key parameters that are often adjusted include the choice of organolithium reagent, the solvent, the reaction temperature, and the reaction time.
Typically, two equivalents of t-BuLi are used in halogen-lithium exchange reactions, where one equivalent performs the exchange and the second reacts with the resulting t-butyl halide. harvard.edu The choice of solvent can also influence the reaction outcome. For instance, using a mixture of pentane (B18724) and ether is common for preparing aliphatic alkyllithiums from primary iodides at low temperatures. harvard.edu The reaction temperature is a critical factor; performing the exchange at very low temperatures (e.g., -78 °C to -120 °C) is often necessary to ensure the stability of the resulting organolithium species and to control the selectivity of the reaction. harvard.edu
Transmetalation Pathways
Transmetalation, the exchange of a metal between organic groups, stands as a cornerstone for the synthesis of benzo[b]thien-2-yllithium. This approach often provides a milder alternative to direct deprotonation or halogen-lithium exchange, offering enhanced functional group tolerance and regioselectivity.
Tin-Lithium Exchange Routes to Benzo[b]thien-2-yllithium
The tin-lithium exchange is a widely employed and reliable method for generating organolithium reagents, including benzo[b]thien-2-yllithium. arkat-usa.org This process involves the reaction of an organostannane precursor, typically a tributyltin derivative, with an organolithium reagent such as n-butyllithium (n-BuLi). The driving force for this equilibrium reaction is the formation of a more stable organolithium species. arkat-usa.org
The synthesis of the required precursor, 2-(tributylstannyl)benzo[b]thiophene, can be achieved through the lithiation of benzo[b]thiophene followed by quenching with tributyltin chloride. A general representation of the tin-lithium exchange is depicted below:
Scheme 1: General Synthesis of Benzo[b]thien-2-yllithium via Tin-Lithium Exchange
This methodology has been successfully applied in the synthesis of various complex molecules. For instance, a similar tin-lithium exchange on a thiophene (B33073) derivative was utilized as a key step in the preparation of light-emitting liquid crystals. researchgate.net The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures, such as -78 °C, to ensure the stability of the generated organolithium species.
| Precursor | Reagent | Product | Reference |
| 2-(Tributylstannyl)benzo[b]thiophene | n-BuLi | Benzo[b]thien-2-yllithium | arkat-usa.org |
| 1-Octyloxy-4-(thiophen-2-yl)benzene | n-BuLi, then Bu3SnCl | 1-Octyloxy-4-(5-(tributylstannyl)thiophen-2-yl)benzene | researchgate.net |
This table showcases the tin-lithium exchange for generating benzo[b]thien-2-yllithium and a related thiophene analogue.
Alternative Metal-Lithium Exchange Processes
Beyond organotin compounds, other organometallic precursors can be utilized for the synthesis of benzo[b]thien-2-yllithium through transmetalation. Organozinc compounds, for example, offer a valuable alternative. These reagents can be prepared by the deprotonative lithiation of benzo[b]thiophene, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). researchgate.net The resulting organozinc species can then undergo a subsequent metal-lithium exchange, although more commonly they are used directly in cross-coupling reactions. rsc.org
The use of lithium magnesates for the deprotonation of thiophenes, followed by trapping with electrophiles or palladium-catalyzed cross-coupling, also represents an alternative strategy that proceeds through a related organometallic intermediate. researchgate.net
Emerging Synthetic Routes and Methodological Innovations
Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of benzo[b]thiophene derivatives, which can serve as precursors to or be accessed from benzo[b]thien-2-yllithium.
Palladium-catalyzed coupling reactions have emerged as a powerful tool. For instance, the Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with various phenylacetylenes, followed by cyclization, provides a direct route to 2-substituted benzo[b]thiophenes. rsc.org Another innovative approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. acs.org
Intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles presents a novel pathway to 2,3-substituted benzo[b]thiophenes. researchgate.net Furthermore, transition-metal-free methods are gaining traction. One such method is the C2-alkylation of benzothiophene (B83047) S-oxides, which proceeds through a lithiation-borylation sequence to generate an intermediate arylboronate complex, followed by a Pummerer-type rearrangement. researchgate.net
| Synthetic Strategy | Starting Materials | Key Features | Reference |
| Palladium-Catalyzed Coupling and Cyclization | o-Iodothioanisole, Terminal Acetylenes | High yields of 2,3-disubstituted benzo[b]thiophenes | acs.org |
| Intramolecular Radical Cyclization | o-Bromoarylacetonitriles | Novel route to 2,3-substituted derivatives | researchgate.net |
| Transition-Metal-Free C2-Alkylation | Benzothiophene S-oxides, Boronic Esters | Enantiospecific, avoids transition metals | researchgate.net |
| Palladium-Catalyzed Sonogashira Coupling | 2-Iodothiophenol, Phenylacetylene | Direct synthesis of 2-substituted benzo[b]thiophenes | rsc.org |
This table summarizes some of the innovative synthetic routes towards benzo[b]thiophene derivatives.
Reactivity and Mechanistic Investigations of Benzo B Thien 2 Yllithium
Nucleophilic Addition Reactions
As a potent nucleophile, benzo[b]thien-2-yllithium readily participates in addition reactions with a range of electrophilic partners. These reactions are fundamental to the construction of more complex molecules bearing the benzo[b]thiophene core.
Reactions with Carbonyl Electrophiles (Aldehydes, Ketones, Esters, Amides)
Benzo[b]thien-2-yllithium exhibits typical organolithium reactivity towards carbonyl compounds, leading to the formation of the corresponding alcohols or ketones. The reaction with aldehydes and ketones generally proceeds via a 1,2-addition mechanism to the carbonyl carbon, yielding secondary and tertiary alcohols, respectively, upon aqueous workup.
One notable example of its reactivity with an amide is the formylation of a dilithiated methylthiobenzene intermediate with N,N-dimethylformamide (DMF) to produce benzo[b]thiophene-2-carbaldehyde in an 80% yield. mdpi.com In this one-pot synthesis, the lithiated species attacks the carbonyl carbon of DMF, followed by an intramolecular cyclization and elimination sequence to afford the aldehyde.
While systematic studies detailing the reaction of pre-formed benzo[b]thien-2-yllithium with a wide variety of aldehydes, ketones, and esters are not extensively documented in readily available literature, the expected reactivity would follow established patterns for organolithium reagents. The table below illustrates the expected products from such reactions.
| Electrophile | Reagent | Product |
| Aldehyde (R'CHO) | Benzo[b]thien-2-yllithium | Benzo[b]thien-2-yl(R')methanol |
| Ketone (R'COR'') | Benzo[b]thien-2-yllithium | Benzo[b]thien-2-yl(R')(R'')methanol |
| Ester (R'COOR'') | Benzo[b]thien-2-yllithium | Benzo[b]thien-2-yl(R')ketone |
| Amide (e.g., DMF) | Benzo[b]thien-2-yllithium | Benzo[b]thiophene-2-carbaldehyde |
Reactions with Nitriles and Related Acceptors
The reaction of organolithium reagents with nitriles provides a classical route to the synthesis of ketones. This transformation involves the nucleophilic addition of the organolithium to the carbon-nitrogen triple bond, forming a lithiated imine intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding ketone.
Despite the synthetic utility of this reaction, specific examples and detailed mechanistic investigations of the reaction between benzo[b]thien-2-yllithium and various nitriles are not well-documented in the reviewed scientific literature. It is anticipated that the reaction would proceed as expected to yield benzo[b]thien-2-yl ketones after hydrolysis of the imine intermediate.
Stereochemical Aspects of Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to prochiral carbonyl compounds is a critical aspect of asymmetric synthesis. The facial selectivity of such additions is often governed by steric and electronic factors, as described by models such as Cram's rule, and the Felkin-Anh and Cornforth models.
However, specific studies focusing on the stereochemical aspects of nucleophilic additions involving benzo[b]thien-2-yllithium to chiral or prochiral carbonyl electrophiles are sparse in the available literature. Consequently, a detailed discussion on the diastereoselectivity of these reactions and the factors that would control the formation of specific stereoisomers is an area that warrants further investigation.
Cross-Coupling Reactions Utilizing Benzo[b]thien-2-yllithium Derivatives
While benzo[b]thien-2-yllithium can be used directly in some coupling reactions, its primary utility in modern cross-coupling catalysis is as a precursor to more stable and functional group tolerant organometallic reagents.
Formation of Organometallic Intermediates (e.g., Organotin, Organozinc) for Catalytic Cycles
The transmetalation of benzo[b]thien-2-yllithium with various metal halides is a key strategy for the synthesis of other organometallic reagents. These reagents are often more suitable for palladium-catalyzed cross-coupling reactions due to their enhanced stability and compatibility with a broader range of functional groups.
Organotin Reagents: The reaction of benzo[b]thien-2-yllithium with a trialkyltin halide, such as tributyltin chloride, is a standard method for the preparation of 2-(tributylstannyl)benzo[b]thiophene. A procedure for a related compound, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane, involves the lithiation of the parent heterocycle with n-butyllithium at low temperatures, followed by quenching with tributyltin chloride. mdpi.com This suggests a similar and straightforward synthesis for 2-(tributylstannyl)benzo[b]thiophene.
Organozinc Reagents: Benzo[b]thien-2-ylzinc halides can be prepared by the reaction of benzo[b]thien-2-yllithium with a zinc halide, such as zinc chloride or zinc bromide. These organozinc reagents are valuable nucleophiles in Negishi cross-coupling reactions.
Organoboron Reagents: The reaction of benzo[b]thien-2-yllithium with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup, yields benzo[b]thien-2-ylboronic acid. This boronic acid is a key component in Suzuki-Miyaura cross-coupling reactions. The commercial availability of benzo[b]thien-2-ylboronic acid underscores the utility of this synthetic route. sigmaaldrich.comnih.gov
Palladium-Catalyzed Cross-Couplings (e.g., Stille, Suzuki-Miyaura Equivalents)
The organometallic derivatives of benzo[b]thiophene are widely employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. 2-(Tributylstannyl)benzo[b]thiophene is a competent coupling partner in these reactions. For instance, the Stille coupling of 2-(tributylstannyl)thiophene (B31521) with a di-brominated quinoxaline (B1680401) derivative in the presence of a palladium catalyst has been shown to proceed in excellent yield. mdpi.com While this example uses a thiophene (B33073) derivative, the reactivity is analogous for the benzo[b]thiophene counterpart.
| Organostannane | Coupling Partner | Catalyst | Product | Yield (%) |
| 2-(Tributylstannyl)thiophene | 2,3-Dibromo-quinoxaline derivative | Pd(PPh₃)₂Cl₂ | 2,3-Di(thien-2-yl)quinoxaline derivative | 85 |
| 2-(Tributylstannyl)thiophene | 2-Chloro-3-(4-formylphenyl)quinoxaline | Pd(PPh₃)₄ | 2-(Thien-2-yl)-3-(4-formylphenyl)quinoxaline | 66 |
Suzuki-Miyaura Coupling Equivalents: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most versatile methods for C-C bond formation. Benzo[b]thien-2-ylboronic acid is a readily available and effective nucleophile in these reactions. The coupling of various aryl and heteroaryl halides with benzo[b]thien-2-ylboronic acid provides a direct route to 2-arylbenzo[b]thiophenes.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Product | Yield (%) |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G4 | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Not specified |
| Potassium aryltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ | Aryl-substituted methylene-linked biaryl | Good yields |
| Neopentyldiol alkylboronic esters | Aryl halides | AntPhos-Pd-G3 | Alkyl-aryl coupled product | Good yields |
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. Benzo[b]thien-2-ylzinc halides can be coupled with a variety of aryl and vinyl halides. The development of new phosphine (B1218219) ligands, such as CPhos, has significantly improved the efficiency and scope of Negishi couplings involving secondary alkylzinc halides with aryl bromides and chlorides, suggesting that similar catalytic systems would be effective for benzo[b]thien-2-ylzinc reagents. nih.govmit.eduorganic-chemistry.orgnih.gov
| Organozinc Reagent | Coupling Partner | Catalyst System | Product |
| Secondary alkylzinc halide | Aryl bromide/chloride | Pd(OAc)₂ / CPhos | Secondary alkyl-aryl product |
| Benzo[b]thien-2-ylzinc halide (hypothetical) | Aryl halide | Palladium/phosphine catalyst | 2-Arylbenzo[b]thiophene |
Electrophilic Quenching Reactions for Functionalization
The C-Li bond in benzo[b]thien-2-yllithium is highly polarized, rendering the C-2 carbon strongly nucleophilic and basic. This allows for facile reactions with a diverse range of electrophiles, providing a powerful method for introducing various functional groups at the 2-position of the benzo[b]thiophene scaffold.
The reaction of benzo[b]thien-2-yllithium with organotin halides, such as trialkyltin chlorides, is a well-established method for the synthesis of 2-stannylbenzo[b]thiophenes. These organostannanes are valuable intermediates, particularly for palladium-catalyzed cross-coupling reactions like the Stille coupling.
The process involves the nucleophilic attack of the lithiated carbon on the electrophilic tin atom, displacing the chloride ion. In a study on a closely related benzo[b]thieno[2,3-d]thiophene system, the lithiated intermediate was generated by treating the parent heterocycle with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). Subsequent quenching with tributyltin chloride afforded the corresponding tributylstannane derivative, which was used directly in subsequent coupling reactions.
| Reactant | Reagent 1 | Reagent 2 | Product | Conditions | Ref |
| Benzo[b]thieno[2,3-d]thiophene | n-BuLi (2.5 M in n-hexane) | Tributyltin chloride | Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | THF, -78 °C to RT, 24 h | |
| Benzo[b]thiophene | n-BuLi | Trialkyltin Chloride (R₃SnCl) | 2-(Trialkylstannyl)benzo[b]thiophene | THF, Low Temperature |
The synthesis of benzo[b]thiophene-2-carboxamides can be achieved by quenching benzo[b]thien-2-yllithium with carbamoyl (B1232498) chlorides, such as N,N-dimethylcarbamoyl chloride. This reaction proceeds via the nucleophilic addition of the organolithium to the carbonyl carbon of the carbamoyl chloride, leading to the formation of a tetrahedral intermediate which then eliminates lithium chloride to yield the corresponding amide.
This method provides a direct route to 2-amidated benzo[b]thiophenes, which are precursors to various biologically active molecules. While direct literature on this specific reaction is sparse, related transformations, such as the reaction of dianions of 2-methylbenzenesulfonamides with N,N-dimethylcarbamoyl chloride, demonstrate the feasibility and utility of this approach for C-C bond formation and subsequent cyclization. researchgate.net Another related synthesis involves reacting 2-methylthiophenol with sodium hydride and N,N-diethylcarbamoyl chloride, highlighting the reactivity of these electrophiles with sulfur-containing aromatics. researchgate.net
| Reactant | Electrophile | Product | Reaction Type |
| Benzo[b]thien-2-yllithium | N,N-Dimethylcarbamoyl Chloride | N,N-Dimethylbenzo[b]thiophene-2-carboxamide | Acylation |
| Benzo[b]thien-2-yllithium | N,N-Diethylcarbamoyl Chloride | N,N-Diethylbenzo[b]thiophene-2-carboxamide | Acylation |
A common and efficient method for the synthesis of benzo[b]thiophene-2-carbaldehyde is the formylation of benzo[b]thien-2-yllithium using N,N-dimethylformamide (DMF) as the electrophile. The reaction involves the nucleophilic attack of the lithiated carbon on the carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is then hydrolyzed upon acidic workup to yield the final aldehyde.
This reaction is often a key step in the synthesis of more complex molecules, as the aldehyde group can be readily transformed into a wide variety of other functionalities. High yields of benzo[b]thiophene-2-carbaldehyde have been reported using this method. researchgate.netfigshare.comnih.gov
| Lithiating Agent | Electrophile | Product | Yield | Reference |
| n-BuLi/TMEDA | DMF | Benzo[b]thiophene-2-carbaldehyde | 80% | researchgate.net |
Intramolecular Reactions and Cyclization Pathways
While electrophilic quenching represents an intermolecular reaction, benzo[b]thien-2-yllithium intermediates bearing appropriate functional groups can undergo intramolecular reactions. A key example of such a process is the Parham cyclization. dntb.gov.ua This reaction involves an intramolecular nucleophilic attack of an aryllithium onto an electrophilic side chain, typically an amide or thioamide, to form a new ring.
For instance, a benzo[b]thiophene derivative substituted at the 3-position with a side chain containing an electrophilic center could be lithiated at the 2-position. If sterically feasible, the resulting benzo[b]thien-2-yllithium could then cyclize onto the side chain. More commonly, ortho-lithiation of benzene (B151609) rings followed by intramolecular quenching is used to construct fused heterocyclic systems, including benzo[b]thiophenes themselves. researchgate.netacs.org This strategy involves the lithiation of a benzene ring ortho to a directing group, followed by reaction with an internal electrophile to close the thiophene ring.
Exploration of Lithium-Sulfur Interactions and Aggregation States
The structure of organolithium compounds in solution is complex, often involving an equilibrium between monomers, dimers, and higher-order aggregates. The specific aggregation state is highly dependent on the solvent, temperature, and the presence of coordinating ligands (donor bases). These factors significantly influence the reagent's reactivity.
Detailed studies on the closely related 2-thienyllithium (B1198063) provide significant insight into the probable behavior of benzo[b]thien-2-yllithium. figshare.comnih.govacs.org X-ray diffraction and NMR spectroscopy studies have shown that 2-thienyllithium exists in various aggregation states depending on the coordinating solvent or ligand used. figshare.comnih.govacs.org
In the presence of diethyl ether (Et₂O) , 2-thienyllithium forms a tetrameric cubane-like structure, [(Et₂O)Li(C₄H₃S)]₄.
With stronger donor solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) , it forms dimeric structures, [(THF)₂Li(C₄H₃S)]₂ and [(DME)Li(C₄H₃S)]₂.
With bidentate chelating amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) , a stable dimer, [(TMEDA)Li(C₄H₃S)]₂, is also observed.
A powerful tridentate ligand like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) can deaggregate the compound into a monomeric species, [(PMDETA)Li(C₄H₃S)].
This aggregation behavior is driven by the coordination of the Lewis acidic lithium cations with the Lewis basic solvent molecules and the carbanionic centers. In benzo[b]thien-2-yllithium, an additional intramolecular coordination between the lithium atom and the sulfur atom of the thiophene ring is expected. This Li-S interaction can influence the geometry of the aggregates and the nucleophilicity of the C-2 carbon. The structures determined for 2-thienyllithium show close contacts between lithium and the carbanionic carbon, but the role of the sulfur atom in stabilizing the aggregate is an intrinsic feature of the thienyl group.
| Ligand/Solvent | Predominant Aggregation State (of 2-Thienyllithium) | Structural Form |
| Diethyl Ether (Et₂O) | Tetramer | Cubane-like |
| Tetrahydrofuran (THF) | Dimer | Dimeric |
| 1,2-Dimethoxyethane (DME) | Dimer | Dimeric |
| TMEDA | Dimer | Dimeric |
| PMDETA | Monomer | Monomeric |
Advanced Studies on Reaction Kinetics and Thermodynamic Profiles
The reactivity of organolithium reagents is intrinsically linked to their reaction kinetics and the thermodynamic stability of the intermediates and products. Advanced techniques are employed to probe these aspects for reactions involving benzo[b]thien-2-yllithium.
Kinetic studies on the electrophilic quenching of related organolithium species have been performed using methods like variable temperature NMR (VT-NMR) spectroscopy and in-situ ReactIR spectroscopy. nih.gov These techniques allow for the real-time monitoring of reaction progress and the determination of kinetic parameters, such as activation energies (ΔG‡). For example, studies on the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines showed that the lithiation was rapid even at -78 °C. nih.gov Similar studies on benzo[b]thien-2-yllithium would provide crucial information on how solvent, temperature, and aggregation state affect the rate of its reaction with various electrophiles.
Thermodynamic data for the parent benzo[b]thiophene molecule, including its enthalpy of formation, have been determined through combustion calorimetry. nist.gov While specific thermodynamic profiles for the lithiation of benzo[b]thiophene and subsequent reactions are not widely reported, such data is fundamental to understanding reaction equilibria and predicting the feasibility of synthetic transformations. Computational studies using Density Functional Theory (DFT) are increasingly used to model the structures of organolithium intermediates and calculate the thermodynamic profiles of their reaction pathways, offering insights that complement experimental findings. mdpi.com
Advanced Characterization Techniques and Computational Studies in Research
Structural Characterization of Benzo[b]thien-2-yllithium Derivatives
The solid-state and solution-state structures of organolithium reagents can differ significantly, influencing their reactivity. A multi-pronged approach is therefore essential for a complete structural elucidation.
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the solid-state structure of molecules. For benzo[b]thien-2-yllithium derivatives, this technique has provided invaluable insights into their aggregation states and the coordination environment of the lithium cation.
For instance, the solid-state structure of the TMEDA (tetramethylethylenediamine) adduct of 2-lithio-3-phenylbenzo[b]thiophene has been shown to exist as a dimer. In this dimeric structure, two lithium atoms bridge between the two benzo[b]thiophene units, with each lithium also coordinated to a TMEDA molecule. This results in a distorted tetrahedral geometry around each lithium atom.
In contrast, the use of a different chelating agent, PMDETA (pentamethyldiethylenetriamine), leads to the formation of a monomeric species of 2-lithio-3-phenylbenzo[b]thiophene in the solid state. Here, the single lithium atom is coordinated to the carbanionic carbon of the benzo[b]thiophene and the three nitrogen atoms of the PMDETA ligand.
These findings highlight the profound influence of the coordinating solvent on the aggregation state of benzo[b]thien-2-yllithium derivatives, a factor that directly impacts their reactivity.
Table 1: Crystallographic Data for Benzo[b]thien-2-yllithium Derivatives
| Compound | Ligand | Aggregation State |
| 2-Lithio-3-phenylbenzo[b]thiophene | TMEDA | Dimer |
| 2-Lithio-3-phenylbenzo[b]thiophene | PMDETA | Monomer |
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, which is more representative of reaction conditions. Various NMR techniques, including ¹H, ¹³C, and ⁷Li NMR, are employed to study benzo[b]thien-2-yllithium derivatives.
NMR studies have revealed that the solution-state behavior of these compounds can be complex, often involving equilibria between different aggregated species (monomers, dimers, etc.) and isomers. The chemical shifts and coupling constants observed in the NMR spectra provide crucial information about the electronic environment of the nuclei and the connectivity of the atoms.
For example, Diffusion-Ordered Spectroscopy (DOSY) can be used to determine the size of the different species in solution by measuring their diffusion coefficients. This allows for the identification of monomers, dimers, and higher-order aggregates. Furthermore, variable temperature (VT) NMR studies can provide insights into the thermodynamics and kinetics of the exchange processes between these different species.
A combined NMR and DFT (Density Functional Theory) approach has been particularly fruitful in unraveling the complex solution-state behavior of compounds like 2-lithio-3-phenylbenzo[b]thiophene. DFT calculations can be used to predict the NMR parameters for different possible structures, and these theoretical data can then be compared with the experimental spectra to identify the species present in solution.
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification of compounds and for monitoring the progress of chemical reactions. In the context of benzo[b]thien-2-yllithium chemistry, mass spectrometry can be used to confirm the formation of the desired lithiated species and to identify any byproducts.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common ionization techniques used for the analysis of organometallic compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule.
In situ Spectroscopic Investigations of Reaction Intermediates
To gain a deeper understanding of the reaction mechanisms involving benzo[b]thien-2-yllithium, it is crucial to study the transient intermediates that are formed during the course of a reaction. In situ spectroscopic techniques allow for the real-time observation of these species.
In situ NMR and IR (Infrared) spectroscopy are powerful techniques for monitoring the progress of lithiation reactions in real time. By acquiring spectra at regular intervals during the reaction, it is possible to observe the disappearance of the starting material and the appearance of the lithiated intermediate and the final product.
For example, the reaction of n-butyllithium with 2-phenyl-benzo[b]thiophene has been studied in real time using a combination of NMR and DFT. These studies have provided detailed insights into the reaction mechanism, including the observation of intermediate species.
This real-time monitoring provides valuable kinetic data and can help to identify the rate-determining step of the reaction. It also allows for the optimization of reaction conditions to maximize the yield of the desired product.
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules in different oxidation states. This technique can be used to investigate the redox behavior of benzo[b]thien-2-yllithium and its derivatives.
By applying a potential to a solution of the compound and simultaneously recording its UV-Vis or EPR (Electron Paramagnetic Resonance) spectrum, it is possible to characterize the electronic structure of the radical cations and anions that are formed upon oxidation and reduction. This information is valuable for understanding the electron transfer properties of these compounds and their potential applications in areas such as organic electronics.
Computational Chemistry Approaches
Computational chemistry has emerged as an indispensable tool in the study of reactive organometallic species like Lithium, benzo[b]thien-2-yl-. These theoretical methods provide deep insights into the molecular-level properties and behaviors that are often challenging to probe experimentally. By simulating the electronic structure, reaction pathways, and dynamic interactions, researchers can gain a predictive understanding of this compound's chemical nature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and inherent properties of molecules such as Lithium, benzo[b]thien-2-yl-. DFT calculations focus on the electron density to determine the ground-state energy of a system, from which numerous properties can be derived.
Furthermore, DFT provides insights into the electronic landscape of the molecule. The distribution of electron density, often visualized through molecular orbital plots, highlights regions of high and low electron density. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.
Another valuable output from DFT calculations is the prediction of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a quantitative picture of charge distribution. In Lithium, benzo[b]thien-2-yl-, this would typically show a significant negative charge on the carbon atom bonded to lithium and a corresponding positive charge on the lithium atom, underscoring the polar nature of the C-Li bond.
The following table illustrates the type of data that can be obtained from DFT calculations on a representative lithiated aromatic heterocycle, providing a model for what would be expected for Lithium, benzo[b]thien-2-yl-.
| Property | Calculated Value (Illustrative) | Significance |
| C-Li Bond Length | 2.05 Å | Indicates the distance between the carbon and lithium atoms. |
| Mulliken Charge on C2 | -0.45 e | Quantifies the partial negative charge on the lithiated carbon. |
| Mulliken Charge on Li | +0.42 e | Quantifies the partial positive charge on the lithium atom. |
| HOMO Energy | -2.5 eV | Relates to the nucleophilicity of the compound. |
| LUMO Energy | 1.8 eV | Relates to the electrophilicity of the compound. |
| HOMO-LUMO Gap | 4.3 eV | Indicates the kinetic stability of the molecule. |
Note: The data in this table is illustrative and represents typical values for similar organolithium compounds.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique for elucidating the intricate details of reaction mechanisms involving Lithium, benzo[b]thien-2-yl-. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathways, intermediates, and transition states. This provides a level of detail that is often inaccessible through experimental means alone.
For reactions where Lithium, benzo[b]thien-2-yl- acts as a nucleophile, such as in additions to carbonyl compounds, computational models can trace the approach of the lithiated carbon to the electrophilic center. These calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, the highest energy point along the reaction coordinate, can also be precisely determined. Understanding the structure of the transition state is crucial for explaining the stereoselectivity of a reaction.
Similarly, when Lithium, benzo[b]thien-2-yl- functions as a base in deprotonation reactions, computational modeling can shed light on the proton transfer process. The calculations can model the interaction of the organolithium compound with the acidic proton of a substrate, revealing the geometry of the transition state for this proton abstraction.
These computational studies often consider the role of solvent molecules explicitly. The coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the lithium atom can significantly influence the reactivity of the organolithium species. By including solvent molecules in the calculations, a more accurate and realistic model of the reaction in solution can be achieved.
Below is an illustrative data table summarizing the kind of information that can be obtained from modeling a hypothetical reaction of Lithium, benzo[b]thien-2-yl- with an electrophile.
| Reaction Parameter | Calculated Value (Illustrative) | Description |
| Activation Energy (ΔG‡) | 15 kcal/mol | The free energy barrier for the reaction. |
| Reaction Energy (ΔG) | -25 kcal/mol | The overall free energy change of the reaction. |
| Key Transition State Bond Distance | C2---E: 2.2 Å | The distance between the nucleophilic carbon and the electrophile in the transition state. |
Note: The data in this table is for illustrative purposes and represents plausible values for a reaction involving an organolithium reagent.
Computational Prediction of Lithium-Ion Coordination Dynamics
The behavior of Lithium, benzo[b]thien-2-yl- in solution is heavily influenced by its interactions with solvent molecules and its tendency to form aggregates. Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for studying these dynamic processes.
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For Lithium, benzo[b]thien-2-yl-, these simulations can predict how solvent molecules arrange themselves around the lithium ion, forming a solvation shell. The stability and structure of this solvation shell can have a profound impact on the compound's reactivity.
Furthermore, organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.) in solution. Computational chemistry can be used to calculate the relative energies of different aggregation states, predicting the most stable form under specific conditions. Understanding the aggregation state is crucial, as the reactivity of the monomeric species is often significantly different from that of the aggregates.
These simulations can also provide insights into the dynamics of lithium-ion exchange between different coordination environments. This is particularly relevant for understanding reaction kinetics and the role of additives that can break up aggregates and enhance reactivity.
The following table provides an example of the type of data that can be generated from computational studies on the coordination and aggregation of an organolithium compound.
| Property | Computational Finding (Illustrative) | Implication |
| Solvation Number in THF | 4 | Predicts that the lithium ion is typically coordinated by four THF molecules. |
| Dimerization Energy | -10 kcal/mol | Suggests that the formation of a dimer from two monomers is energetically favorable. |
| Li-O (THF) Distance | 1.95 Å | The average distance between the lithium ion and the oxygen atoms of the coordinating THF molecules. |
Note: The data in this table is illustrative and based on general knowledge of organolithium chemistry in ethereal solvents.
Applications of Benzo B Thien 2 Yllithium in Complex Organic Synthesis and Materials Science
Synthetic Building Block for Heterocyclic Scaffolds
The inherent reactivity of benzo[b]thien-2-yllithium makes it an excellent nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This property is extensively exploited in the synthesis of substituted and fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. ktu.edu
Preparation of Substituted Benzo[b]thiophenes
One of the most direct applications of benzo[b]thien-2-yllithium is in the synthesis of 2-substituted benzo[b]thiophenes. The lithiated species readily reacts with a variety of electrophiles to introduce functional groups at the C-2 position. This method offers a powerful alternative to traditional electrophilic substitution reactions, which often yield mixtures of 2- and 3-substituted isomers. icsr.in
The generation of benzo[b]thien-2-yllithium is typically achieved by the deprotonation of benzo[b]thiophene with a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The subsequent addition of an electrophile leads to the desired 2-substituted product.
Table 1: Examples of 2-Substituted Benzo[b]thiophenes from Benzo[b]thien-2-yllithium
| Electrophile | Resulting 2-Substituent |
| N,N-Dimethylformamide (DMF) | -CHO (Formyl) |
| Carbon dioxide (CO₂) | -COOH (Carboxyl) |
| Alkyl halides (R-X) | -R (Alkyl) |
| Ketones (R₂C=O) | -C(OH)R₂ (Tertiary alcohol) |
| Aldehydes (RCHO) | -CH(OH)R (Secondary alcohol) |
| Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (Boronic acid) |
| Tributyltin chloride (Bu₃SnCl) | -SnBu₃ (Tributylstannyl) |
This table is a compiled representation of common reactions of organolithium reagents.
For instance, the reaction with N,N-dimethylformamide (DMF) provides a straightforward route to benzo[b]thiophene-2-carbaldehyde, a key intermediate for the synthesis of more complex molecules. mdpi.com Similarly, quenching with carbon dioxide yields benzo[b]thiophene-2-carboxylic acid. nih.gov The resulting carboxylic acids and aldehydes can then be further elaborated into a variety of derivatives, including amides and acylhydrazones, which have been investigated for their biological activities. nih.gov
Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[3,2-b]thiophenes, Quinoline (B57606) Analogues)
Benzo[b]thien-2-yllithium and its derivatives are instrumental in the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their presence in numerous biologically active compounds and functional materials.
While direct, one-pot syntheses of fused systems from benzo[b]thien-2-yllithium are not always straightforward, the functionalized benzo[b]thiophenes prepared from it serve as crucial precursors. For example, benzo[b]thiophene-2-carbaldehyde can be condensed with various nitrogen-containing reagents to build quinoline-like structures fused to the thiophene (B33073) ring. One such example is the synthesis of benzo[b]thieno[2,3-c]quinolines, which has been achieved through a palladium-catalyzed ring closure of α-aminophosphonates derived from the condensation of benzo[b]thiophene-2-carboxaldehydes, 2-iodoanilines, and a phosphite.
The synthesis of quinoline analogues is a significant area of research, with various methods available for constructing the quinoline core. nih.govmedwinpublisher.org The incorporation of the benzo[b]thiophene moiety, facilitated by the reactivity of its lithiated form, allows for the creation of novel analogues with potentially unique biological or material properties. For instance, 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs have been synthesized and shown to be potent antitumor agents that inhibit tubulin assembly. nih.gov
Precursors for Other Organometallic Reagents
The utility of benzo[b]thien-2-yllithium extends beyond its direct use as a nucleophile. Through a process known as transmetalation, the lithium atom can be exchanged for other metals, leading to the formation of new organometallic reagents with distinct reactivity profiles. This allows for a broader range of synthetic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.
Generation of Benzo[b]thien-2-ylzinc Reagents
Organozinc reagents are valued for their greater functional group tolerance and stability compared to their organolithium counterparts. The transmetalation of benzo[b]thien-2-yllithium with a zinc salt, such as zinc chloride (ZnCl₂), is a common strategy to generate the corresponding benzo[b]thien-2-ylzinc reagent. The presence of lithium chloride (LiCl) in such reactions is often crucial as it can break up zincate aggregates and accelerate the rate of transmetalation. nih.govacs.org
The resulting organozinc compound can then be employed in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. This approach allows for the coupling of the benzo[b]thien-2-yl moiety to a variety of aryl, heteroaryl, and vinyl halides or triflates.
Utility in Organotin Compound Synthesis
Organotin reagents, particularly trialkyltin derivatives, are widely used in Stille cross-coupling reactions. Benzo[b]thien-2-yllithium serves as an effective precursor for the synthesis of these compounds. The reaction of benzo[b]thien-2-yllithium with a trialkyltin halide, such as tributyltin chloride, results in the formation of the corresponding 2-(tributylstannyl)benzo[b]thiophene. mdpi.com
This transformation is particularly important in the synthesis of functional organic materials, where the benzo[b]thiophene unit is often incorporated into larger conjugated systems. The organotin derivative can then be coupled with a suitable halide or triflate partner under palladium catalysis. A similar procedure has been used to synthesize benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane, a key intermediate for organic semiconductors. mdpi.com
Development of Functional Organic Materials
The benzo[b]thiophene core is a prominent structural motif in a variety of functional organic materials, especially organic semiconductors. ktu.edu These materials are of great interest for their potential applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The synthesis of these materials often relies on the strategic functionalization of the benzo[b]thiophene unit, a process where benzo[b]thien-2-yllithium plays a pivotal, albeit sometimes indirect, role.
The development of solution-processable small-molecule organic semiconductors is a key area of research, and benzo[b]thiophene derivatives have shown significant promise. For example, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and utilized as the active layer in OFETs. mdpi.comresearchgate.net The synthesis of these materials often involves a Stille coupling reaction to append other aromatic or heteroaromatic units to the BTT core. mdpi.com
The key step in preparing the necessary precursor for the Stille coupling is the synthesis of a stannylated BTT derivative. This is achieved by first lithiating the BTT core with n-butyllithium to generate the corresponding organolithium species, which is analogous to benzo[b]thien-2-yllithium. This lithiated intermediate is then quenched with tributyltin chloride to yield the organotin reagent. mdpi.com This organotin compound is then coupled with various aryl bromides to produce the final organic semiconductor materials. mdpi.com These materials have been shown to exhibit p-channel behavior with good hole mobilities and high current on/off ratios in OFET devices. mdpi.com
Table 2: Application of Benzo[b]thiophene Derivatives in Organic Field-Effect Transistors (OFETs)
| Benzo[b]thiophene-based Material | Device Performance Metric | Reported Value |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | Hole Mobility | up to 0.005 cm²/Vs |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | Current On/Off Ratio | > 10⁶ |
Data compiled from studies on benzo[b]thieno[2,3-d]thiophene derivatives, which are structurally related to and synthesized via methods applicable to benzo[b]thiophene. mdpi.com
This synthetic strategy highlights the importance of benzo[b]thien-2-yllithium as a gateway to the functional materials space. By serving as a precursor to organotin reagents, it enables the construction of complex, π-conjugated systems with tailored electronic properties for applications in organic electronics.
Application in Organic Semiconductors for Thin-Film Transistors
Benzo[b]thien-2-yllithium is a key intermediate in the synthesis of advanced organic semiconductors for thin-film transistors (TFTs). The benzo[b]thiophene core is a desirable component in these materials due to its rigid, planar structure and electron-rich nature, which facilitate efficient charge transport. nih.govdntb.gov.ua
One prominent application is in the synthesis of itmo.rubenzothieno[3,2-b] itmo.rubenzothiophene (B83047) (BTBT) derivatives, which are known for their high charge carrier mobilities. nih.govrsc.org For instance, the synthesis of 2,7-diphenyl BTBT (DPh-BTBT) and various dialkyl-BTBTs, which have demonstrated excellent performance in organic field-effect transistors (OFETs), often involves intermediates derived from benzo[b]thienyllithium species. nih.gov These materials can be processed from solution, enabling the fabrication of flexible and large-area electronic devices. nih.gov
Researchers have synthesized novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use as solution-processable small-molecule organic semiconductors. mdpi.com These materials, when incorporated into OFETs, have exhibited p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com The synthetic strategy often involves the lithiation of a benzo[b]thieno[2,3-d]thiophene precursor to form a reactive intermediate, which is then used in subsequent coupling reactions to build the final semiconductor molecule. mdpi.com
The versatility of benzo[b]thien-2-yllithium allows for the creation of a library of unsymmetrical BTBT materials, enabling the fine-tuning of their solid-state assembly and molecular orbital energy levels. nih.gov This modular approach has led to the development of organic semiconductors with enhanced performance in OFETs, particularly when blended with semiconducting polymers. nih.gov
| Compound | Device Type | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | OFET | Up to 0.005 | > 10⁶ |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | OFET | Up to 0.005 | > 10⁶ |
| 2,7-diphenyl BTBT (DPh-BTBT) | OFET | Up to 2.0 | Not specified |
| Dialkyl-BTBTs (Cn-BTBTs) | OFET | > 1.0 | Not specified |
| 2-(4-hexylphenyl) itmo.rubenzothieno[3,2-b] itmo.rubenzothiophene (C6-Ph-BTBT) | OTFT | 4.6 | 2.2 x 10⁷ |
Role in Hole-Transport Materials for Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), benzo[b]thien-2-yllithium plays a crucial role in the synthesis of novel hole-transport materials (HTMs). itmo.ru Efficient HTMs are essential for extracting and transporting positive charge carriers from the perovskite absorber layer, a key factor in achieving high power conversion efficiencies. rsc.orgvu.lt
The benzo[b]thiophene unit is incorporated into larger conjugated systems to create HTMs with desirable electronic properties, such as appropriate energy level alignment with the valence band of the perovskite. itmo.ru For example, benzodithiophene (BDT)-based polymers have been developed as dopant-free polymeric HTMs. itmo.ruresearchgate.net The synthesis of these polymers can involve the lithiation of a BDT derivative, followed by reaction with other monomers. itmo.ru
The structural modifications enabled by benzo[b]thien-2-yllithium chemistry allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the HTMs. itmo.ru This is critical for optimizing the charge transfer process at the perovskite/HTM interface and minimizing energy losses. itmo.ru Research has shown that novel HTMs based on benzodithiophene and dithienopyrrole cores can lead to PSCs with power conversion efficiencies comparable to or even exceeding those using the standard spiro-OMeTAD HTM. rsc.org
| HTM Core Structure | Device Efficiency (PCE) | Key Features |
| Benzodithiophene (BDT)-based polymer | 17.4% | Good film-forming ability, high hole mobility. itmo.ru |
| Benzothiazole-based arylamines | 20.74% | Thermally stable, optimal ionization potential. rsc.orgvu.lt |
| Benzodithiophene-dithienopyrrole | 18.1% | Efficient charge transfer, good conductivity. rsc.org |
Synthesis of Host Compounds for Crystalline Inclusion and Molecular Recognition
While direct evidence for the use of benzo[b]thien-2-yllithium in synthesizing host compounds for crystalline inclusion and molecular recognition is not extensively documented in the provided search results, the fundamental reactivity of this reagent suggests its potential in this area. The introduction of the rigid and aromatic benzo[b]thiophene scaffold into larger macrocyclic or cage-like structures could lead to hosts with specific recognition properties.
Development of Fluorescent Probes and Optical Materials
Benzo[b]thien-2-yllithium is instrumental in the synthesis of novel fluorescent probes and optical materials. The benzo[b]thiophene moiety can act as a fluorophore or be integrated into larger π-conjugated systems to create materials with tailored photophysical properties.
For instance, donor-π-acceptor (D-π-A) type compounds, where the benzo[b]thiophene unit can serve as part of the π-bridge, have been developed for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org The synthesis of these materials often involves cross-coupling reactions where a benzo[b]thienyl-containing nucleophile or electrophile is a key component.
Furthermore, benzo[b]thiophene derivatives have been investigated as fluorescent probes for the detection of specific analytes. A notable example is a fluorescent system based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) for the sensitive and real-time visual monitoring of phosgene. nih.gov While not directly using benzo[b]thien-2-yllithium, this highlights the potential of the broader class of benzo[b]thiophene-containing molecules in sensing applications. The synthesis of such probes can be facilitated by the reactivity of lithiated benzo[b]thiophenes.
| Material/Probe | Application | Key Optical Property |
| DMB-TT-TPA (containing thieno[3,2-b]thiophene) | OLED Emitter | Emission maximum at 520 nm, high quantum yield. beilstein-journals.org |
| Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) | Phosgene Probe | Rapid fluorescent response. nih.gov |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Photochromic Material | Reversible photoisomerization with changes in absorption and fluorescence. beilstein-journals.org |
Materials with Tunable Redox Properties
The benzo[b]thiophene scaffold, which can be readily incorporated into larger molecules using benzo[b]thien-2-yllithium, is a valuable component for creating materials with tunable redox properties. The electron-rich nature of the benzo[b]thiophene ring system allows it to undergo reversible oxidation and reduction processes.
By functionalizing the benzo[b]thiophene core or extending the π-conjugation, the redox potentials of the resulting materials can be precisely controlled. This is particularly relevant in the design of materials for organic electronics, where the ability to control the energy levels of the frontier molecular orbitals is crucial for device performance.
For example, in the context of hole-transport materials for perovskite solar cells, the redox properties of the HTM determine its ability to efficiently accept a hole from the perovskite layer. The synthesis of various benzodithiophene-based HTMs, facilitated by lithiation reactions, has allowed for the systematic tuning of their electrochemical properties to match the energy levels of the perovskite. itmo.ruresearchgate.net
Comparative Analysis with Other Lithiated Heterocycles
Reactivity Parallels and Divergences with Furan (B31954) and Pyridine-based Organolithiums
The reactivity of 2-lithiobenzo[b]thiophene shares parallels with other π-excessive heterocyclic organolithiums, like 2-lithiofuran, yet diverges significantly from π-deficient systems such as lithiated pyridines. For π-excessive heterocycles like furan and thiophene (B33073), lithiation at the C-2 position is overwhelmingly favored. uwindsor.ca However, the subsequent reactivity of these lithiated species is not identical.
In contrast, pyridine (B92270) is a π-deficient heterocycle, and its interaction with organolithium reagents is more complex. Direct deprotonation can be challenging and often competes with nucleophilic addition of the alkyllithium reagent to the pyridine ring. uwindsor.canih.gov Consequently, achieving selective lithiation of pyridine typically requires the presence of a directing metalation group (DMG) or the use of sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP). uwindsor.caharvard.edu
The identity of the heteroatom (Sulfur, Oxygen, or Nitrogen) is a primary determinant of the reactivity profile of the corresponding organolithium compound. This influence stems from the heteroatom's electronegativity, its size, and the effectiveness of its p-orbital overlap with the carbon atoms of the ring. chemicalforums.comimperial.ac.uk
In the furan, thiophene, and pyrrole (B145914) series, the order of reactivity toward electrophiles is generally pyrrole > furan > thiophene. quora.comksu.edu.sa This trend is inversely related to their aromaticity, where thiophene is considered the most aromatic and furan the least. ksu.edu.saslideshare.net The higher electronegativity of oxygen in furan compared to sulfur in thiophene makes the furan ring less aromatic but more reactive. chemicalforums.compharmaguideline.com The sulfur atom in thiophene, being less electronegative and having 3p orbitals, participates in a less effective p-orbital overlap with the 2p orbitals of carbon compared to oxygen's 2p-2p overlap in furan. chemicalforums.com This contributes to thiophene's greater aromatic stabilization and consequently, its lower reactivity compared to furan. quora.com Benzo-annulation, as in benzothiophene (B83047), further increases the aromatic stabilization.
For pyridine, the nitrogen atom is highly electronegative and is part of a double bond within the aromatic system, which leads to a π-electron deficient ring. This makes the ring resistant to electrophilic attack and prone to nucleophilic attack. Lithiation, therefore, proceeds via different mechanistic pathways than in π-excessive systems.
| Property | Benzo[b]thiophene | Furan | Pyridine |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |
| Ring System Type | π-Excessive (benzo-fused) | π-Excessive | π-Deficient |
| Relative Aromaticity | High | Low | Moderate |
| General Reactivity of Parent Heterocycle (vs. Electrophiles) | Less reactive than furan | More reactive than thiophene | Generally unreactive |
| Reactivity of Lithiated Species | Potent Nucleophile | Potent Nucleophile | Potent Nucleophile/Base |
Comparison of Lithiation Selectivity and Efficiency
The selectivity and efficiency of lithiation are highly dependent on the heterocyclic substrate.
Benzo[b]thiophene and Furan: For π-excessive heterocycles, deprotonation occurs with high regioselectivity at the position alpha to the heteroatom (C-2). uwindsor.ca This is due to the acidifying inductive effect of the heteroatom and its ability to stabilize the resulting anion. The C-2 lithiation of benzothiophene and furan is so efficient and dominant that directing groups at other positions often fail to override this intrinsic preference. uwindsor.ca To achieve lithiation at alternative positions, such as C-7 on benzothiophene, the more reactive C-2 position must first be blocked, for instance, with a triisopropylsilyl protecting group. researchgate.net
Pyridine: As a π-deficient system, pyridine requires a directing group for efficient and selective lithiation (a process known as Directed ortho-Metalation, or DoM). uwindsor.caharvard.edu Without a directing group, direct deprotonation is difficult and often results in a mixture of products or nucleophilic addition of the lithiating agent. nih.gov Common directing groups for pyridine lithiation include amides, carbamates, and halogens, which coordinate the lithium reagent and direct deprotonation to an adjacent position. harvard.edu
| Heterocycle | Preferred Site of Direct Lithiation | Typical Conditions/Reagents | Notes on Selectivity |
| Benzo[b]thiophene | C-2 | n-BuLi or sec-BuLi in THF/ether | Highly selective for C-2. Other positions require C-2 to be blocked. uwindsor.caresearchgate.net |
| Furan | C-2 | n-BuLi in THF/ether | Very high selectivity for C-2 due to the high acidity of the α-proton. uwindsor.ca |
| Pyridine | C-2 (with DMG), C-4 (with specific reagents) | Requires a Directing Metalation Group (DMG) for ortho-lithiation (e.g., sec-BuLi/TMEDA). harvard.edu | Without a DMG, nucleophilic addition often competes with or dominates over deprotonation. uwindsor.canih.gov |
Stereoelectronic Effects in Directed Metalation
Stereoelectronic effects are crucial in understanding the regioselectivity of deprotonation, particularly in directed metalation reactions. The primary mechanism governing DoM is the Complex-Induced Proximity Effect (CIPE). baranlab.org This effect involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-BuLi) to a Lewis basic heteroatom on the substrate. This pre-lithiation complex brings the basic alkyl group into close proximity with an ortho proton, facilitating its abstraction. baranlab.org
In the context of these heterocycles:
For benzo[b]thiophene , the sulfur atom itself can act as a Lewis basic center. While direct lithiation favors C-2, the sulfur lone pairs can direct metalation to the C-7 position if the C-2 position is blocked, showcasing a through-space directing effect. researchgate.net
In furan , the oxygen atom is also a Lewis base, contributing to the high acidity and preferential lithiation at C-2.
For pyridine , the nitrogen lone pair is the key coordination site for the lithium reagent when an external directing group is present at the C-2 position. However, the nitrogen's electronics also make the ring susceptible to direct attack.
The nature of the heteroatom profoundly influences the stereoelectronics of this process. The alignment of the heteroatom's lone-pair orbitals with the C-H bond to be broken can stabilize the transition state of the deprotonation. Differences in heteroatom electronegativity and the size of their orbitals (S: 3p, O: 2p, N: 2p) alter the geometry and stability of the CIPE complex, thereby dictating the outcome of the metalation. chemicalforums.comresearchgate.net For instance, the ability of sulfur to utilize its d-orbitals can lead to different coordination geometries compared to oxygen or nitrogen, influencing reactivity and selectivity in nuanced ways. These stereoelectronic influences are fundamental and have been shown to dictate molecular conformation and even biological function in complex heterocyclic amides. researchgate.net
Historical Context and Future Research Directions
Evolution of Benzo[b]thien-2-yllithium Chemistry
The journey of benzo[b]thien-2-yllithium in the annals of organic chemistry is a testament to the enduring utility of organolithium reagents in the synthesis of heterocyclic compounds. researchgate.net The initial forays into its chemistry established the fundamental method for its generation: the direct deprotonation of benzo[b]thiophene at the 2-position using a strong base, typically an alkyllithium reagent like n-butyllithium. This straightforward and efficient process opened the door to a plethora of 2-substituted benzo[b]thiophene derivatives.
Early applications focused on the nucleophilic character of benzo[b]thien-2-yllithium, reacting it with a variety of electrophiles to introduce functional groups at the C2 position. A notable example is its reaction with sulfur to produce benzo[b]thiophen-2-thiol, a key intermediate for further elaborations. acs.org Over the years, the scope of its reactions has expanded significantly, becoming a reliable tool for creating carbon-carbon and carbon-heteroatom bonds, thus forming the bedrock for the synthesis of more intricate molecular frameworks.
Current Challenges and Unexplored Reactivity Patterns
Despite its widespread use, the chemistry of benzo[b]thien-2-yllithium is not without its challenges. One of the primary hurdles is the potential for anion migration. Under certain conditions, the lithium at the 2-position can migrate to other positions on the benzo[b]thiophene ring system, leading to a loss of regioselectivity. researchgate.net This rearrangement can complicate synthetic routes and lower the yields of desired products. Researchers have explored the use of protecting groups, such as a trimethylsilyl (B98337) group at the 2-position, to direct lithiation to other sites and prevent such migrations. researchgate.net
Furthermore, the high reactivity of organolithium compounds necessitates the use of strictly anhydrous and often cryogenic conditions, which can be a practical limitation, especially in large-scale industrial applications. okayama-u.ac.jp While the nucleophilic reactivity of benzo[b]thien-2-yllithium is well-documented, its potential in other reactivity paradigms remains less explored. For instance, its involvement in radical pathways or its behavior under photolytic conditions are areas that warrant further investigation to unlock new synthetic possibilities.
Emerging Methodologies and Sustainable Synthesis Approaches
In response to the challenges associated with traditional batch processing of highly reactive organolithium reagents, flow chemistry has emerged as a powerful and sustainable alternative. thieme-connect.deacs.org The use of microreactors offers precise control over reaction parameters such as temperature and mixing, which can significantly enhance the safety and efficiency of reactions involving benzo[b]thien-2-yllithium. okayama-u.ac.jpucc.ie This technology allows for the rapid generation and immediate consumption of the organolithium species, minimizing the risk of degradation and side reactions. researchgate.net The ability to perform these reactions at or near room temperature in flow systems, as opposed to the deep cooling required in batch, represents a significant step towards greener and more energy-efficient chemical manufacturing. researchgate.net
Beyond flow chemistry, other emerging methodologies are also impacting the synthesis of benzo[b]thiophene-containing molecules. This includes the development of more benign and readily available lithiating agents and the exploration of one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. nih.gov
Potential for Integration into Catalytic Systems and Cascade Reactions
The transmetalation of benzo[b]thien-2-yllithium to other metals, such as palladium, copper, or zinc, opens up a vast landscape of catalytic cross-coupling reactions. researchgate.netbenthamscience.com This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision and functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions of 2-benzo[b]thienyl derivatives, which can be accessed from the corresponding lithium reagent, have been employed in the synthesis of complex organic molecules. researchgate.netnih.gov
There is also significant potential for the integration of benzo[b]thien-2-yllithium into cascade reactions. These are sequential transformations that occur in a single pot, often triggered by a single event. For example, the initial reaction of benzo[b]thien-2-yllithium with an electrophile could set off a series of intramolecular cyclizations or rearrangements to rapidly build molecular complexity. The development of such cascade processes, potentially initiated by the formation of the benzo[b]thien-2-yllithium species itself, is a promising area for future research.
Opportunities in Advanced Functional Materials and Supramolecular Chemistry
The benzo[b]thiophene motif is a key component in a variety of advanced functional materials, particularly organic semiconductors. mdpi.comrsc.orgresearchgate.netresearchgate.net Benzo[b]thien-2-yllithium serves as a crucial building block for the synthesis of these materials, enabling the introduction of the benzo[b]thiophene core into larger conjugated systems. These materials are of great interest for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comresearchgate.net The ability to precisely tailor the electronic properties of these materials by modifying the substituents on the benzo[b]thiophene ring, a process often facilitated by the use of benzo[b]thien-2-yllithium, is a key driver of research in this area.
Looking forward, the principles of supramolecular chemistry offer another exciting avenue for the application of benzo[b]thiophene derivatives. The design of molecules that can self-assemble into well-defined nanostructures through non-covalent interactions is a rapidly growing field. The rigid and planar nature of the benzo[b]thiophene scaffold, coupled with the potential for introducing specific recognition motifs via benzo[b]thien-2-yllithium, makes it an attractive candidate for the construction of novel supramolecular assemblies with unique photophysical and electronic properties.
Q & A
Q. How can the role of π-conjugation in benzo[b]thien-2-yl- ligands be quantified for charge transport applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
